Hexanoic acid, 6-chloro-2-hydroxy-, propyl ester
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Overview
Description
Hexanoic acid, 6-chloro-2-hydroxy-, propyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound is a derivative of hexanoic acid, which is a six-carbon carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 6-chloro-2-hydroxy-, propyl ester typically involves the esterification of hexanoic acid with propanol in the presence of a catalyst. The reaction can be represented as follows:
Hexanoic acid+Propanol→Hexanoic acid, 6-chloro-2-hydroxy-, propyl ester+Water
Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to speed up the reaction.
Industrial Production Methods
On an industrial scale, the production of this ester may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 6-chloro-2-hydroxy-, propyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back into hexanoic acid and propanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) involves using a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to substitute the chlorine atom.
Major Products Formed
Hydrolysis: Hexanoic acid and propanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Hexanoic acid, 6-chloro-2-hydroxy-, propyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceuticals.
Industry: Used in the production of fragrances, flavorings, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hexanoic acid, 6-chloro-2-hydroxy-, propyl ester involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing hexanoic acid and propanol. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Hexanoic acid, 6-chloro-2-hydroxy-, propyl ester can be compared with other similar compounds such as:
Hexanoic acid, propyl ester: Lacks the chlorine and hydroxyl groups, making it less reactive in substitution and hydrogen bonding reactions.
Hexanoic acid, 6-hydroxy-, propyl ester: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Hexanoic acid, 6-chloro-, propyl ester: Lacks the hydroxyl group, reducing its ability to form hydrogen bonds.
The presence of both the chlorine and hydroxyl groups in this compound makes it unique and more versatile in chemical reactions compared to its similar counterparts.
Properties
CAS No. |
62123-56-2 |
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Molecular Formula |
C9H17ClO3 |
Molecular Weight |
208.68 g/mol |
IUPAC Name |
propyl 6-chloro-2-hydroxyhexanoate |
InChI |
InChI=1S/C9H17ClO3/c1-2-7-13-9(12)8(11)5-3-4-6-10/h8,11H,2-7H2,1H3 |
InChI Key |
SAVKAMHCVUOQMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(CCCCCl)O |
Origin of Product |
United States |
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